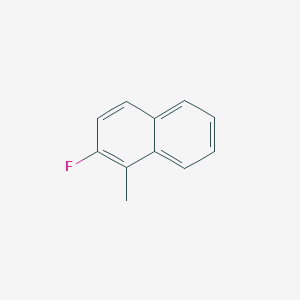
2-Fluoro-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method includes the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl, which is then fluorinated using a tertiary amine bidentate ligand and metallic copper in an aprotic solvent . This method is advantageous due to its simplicity and the avoidance of toxic reagents.
化学反応の分析
Types of Reactions: 2-Fluoro-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-naphthoquinones.
Reduction: Reduction reactions can yield fluoro-naphthalenes with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-naphthoquinones, while substitution reactions can produce a variety of fluoro-substituted naphthalenes.
科学的研究の応用
2-Fluoro-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the compound reacts with hydroxyl radicals to form adducts, which can further react to produce dicarbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the presence of other reagents.
類似化合物との比較
1-Fluoro-2-methylnaphthalene: Similar in structure but with the fluorine and methyl groups swapped.
2-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered.
1-Methylnaphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: 2-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
703-47-9 |
|---|---|
分子式 |
C11H9F |
分子量 |
160.19 g/mol |
IUPAC名 |
2-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
InChIキー |
JEAFTYNSKBPJOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


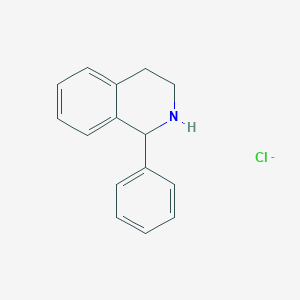
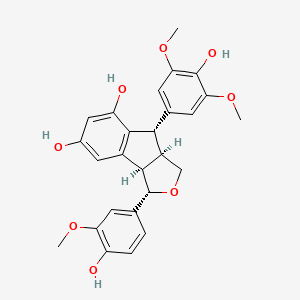
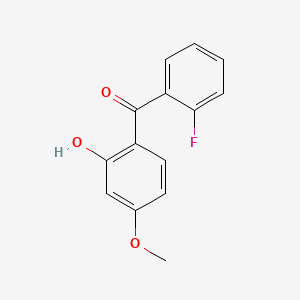
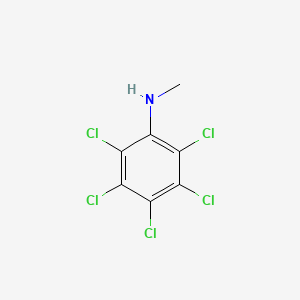
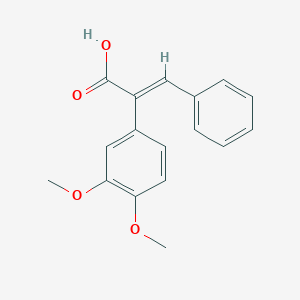
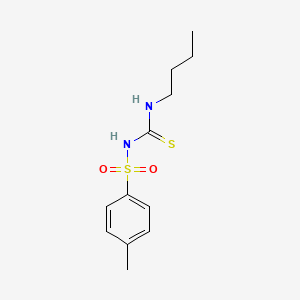

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
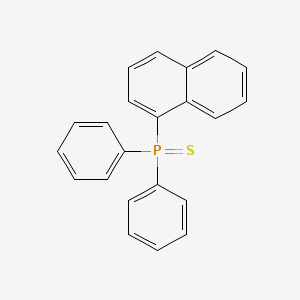
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
